molecular formula C20H28O2 B128960 5alpha-Dihydronorethindrone CAS No. 52-79-9

5alpha-Dihydronorethindrone

Cat. No.: B128960
CAS No.: 52-79-9
M. Wt: 300.4 g/mol
InChI Key: OMGILQMNIZWNOK-XDQPPUBWSA-N
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Description

5alpha-Dihydronorethindrone (also known as 5α-DHNET), with the CAS registry number 52-79-9, is a significant active metabolite of the synthetic progestin norethisterone (norethindrone) . It is formed in the liver and other tissues via the action of the 5α-reductase enzyme . This compound is a key reagent for researchers in endocrinology and pharmacology, particularly for investigating the complex metabolism and mechanism of action of synthetic steroid hormones . Unlike its parent compound, this compound exhibits a mixed profile of progestogenic and marked antiprogestogenic activity, resembling a Selective Progesterone Receptor Modulator (SPRM) . A key research finding is that 5α-reduction paradoxically enhances the molecule's binding affinity for the androgen receptor while simultaneously diminishing its androgenic potency in bioassays, a phenomenon attributed to the presence of the 17α-ethynyl group . Furthermore, it has been identified as a weak, irreversible aromatase inhibitor, suggesting its research value in studying estrogen-dependent conditions . These properties make this compound a critical tool for studying hormone receptor dynamics, steroid metabolism, and for exploring potential therapeutic pathways in areas such as breast cancer research . The product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGILQMNIZWNOK-XDQPPUBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966327
Record name 5alpha-Dihydronorethisterone
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52-79-9
Record name 5α-Dihydronorethisterone
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Record name 5alpha-Dihydronorethindrone
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Record name 5alpha-Dihydronorethisterone
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Record name 5α-Dihydronorethisterone
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Metabolic Pathways and Enzymatic Bioconversion

Formation from Norethisterone via 5α-Reduction

The primary pathway leading to the formation of 5α-dihydronorethindrone is the reduction of its parent compound, norethisterone. wikipedia.org This process involves the hydrogenation of the double bond in the A-ring of the steroid nucleus, a reaction catalyzed by specific enzymes. wikipedia.orgnih.gov

Role of 5α-Reductase Enzymes

The conversion of norethisterone to 5α-dihydronorethindrone is catalyzed by the 5α-reductase family of enzymes. wikipedia.orgwikipedia.org These enzymes are responsible for reducing the double bond between carbons 4 and 5 (the Δ4 double bond) in the A-ring of norethisterone. wikipedia.org This enzymatic action is a rate-limiting step in the metabolism of norethisterone and its derivatives. nih.gov The 5α-reductase enzymes utilize NADPH as a cofactor to facilitate the addition of hydrogen atoms across the double bond. nih.gov

The 5α-reductase enzyme family includes several isozymes, with 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2) being the most well-characterized. nih.govresearchgate.net A third member, SRD5A3, has also been identified. nih.govtmc.edu These isoforms exhibit distinct tissue distribution and substrate specificities. SRD5A1 is primarily expressed in the liver and skin. nih.govpatsnap.com Given the liver's significant role in norethisterone metabolism, the SRD5A1 isoform is crucial in the hepatic conversion of norethisterone to 5α-dihydronorethindrone. wikipedia.orgnih.gov In contrast, SRD5A2 is predominantly found in androgen target tissues like the prostate. nih.gov

Involvement of Hydroxysteroid Dehydrogenases (HSDs)

Following the initial 5α-reduction of norethisterone, the resulting 5α-dihydronorethindrone can be further metabolized by hydroxysteroid dehydrogenases (HSDs). wikipedia.org Specifically, 3α- and 3β-hydroxysteroid dehydrogenases catalyze the reduction of the C3 keto group of 5α-DHNET. wikipedia.orgnih.gov This leads to the formation of four possible isomers of 3,5-tetrahydronorethisterone. wikipedia.org These HSDs are NAD(P)+-dependent enzymes that play a critical role in the biosynthesis and inactivation of steroid hormones. nih.govworthington-biochem.com The combined action of 5α-reductase and 3α-hydroxysteroid dehydrogenase results in 3α,5α-tetrahydronorethisterone being a major metabolite of norethisterone found in tissues like the uterus and vagina. nih.gov

A-Ring Reduction Mechanisms

The A-ring reduction of norethisterone is a key metabolic event that significantly alters its biological activity. The initial and rate-limiting step is the irreversible reduction of the C4-C5 double bond by 5α-reductase, yielding 5α-dihydronorethindrone. nih.gov This bioconversion from a Δ4-3-ketosteroid to a 5α-reduced steroid is a common pathway for many steroid hormones. nih.gov Subsequently, the 3-keto group of 5α-dihydronorethindrone is reversibly reduced by 3α- and 3β-HSDs to form 3α,5α- and 3β,5α-tetrahydronorethisterone, respectively. wikipedia.orgnih.gov This enzymatic hydrogenation of the A-ring leads to a loss of progestational activity but can result in the acquisition of other hormonal activities. nih.gov

Tissue-Specific Metabolism and Intracrine Systems

The metabolism of norethisterone to 5α-dihydronorethindrone is not confined to a single organ but occurs in various tissues, indicating the presence of localized metabolic systems. wikipedia.org This tissue-specific biotransformation is a component of intracrine systems, where the synthesis and action of a hormone occur within the same cell. Norethisterone is metabolized in target tissues such as the pituitary gland, uterus, vagina, breast, and prostate gland, in addition to the liver. wikipedia.orgnih.gov For instance, studies in rats have demonstrated the presence of 5α-reductase and 3α-hydroxysteroid dehydrogenase activity in the uterus and vagina, leading to the local formation of reduced metabolites. nih.gov Significant metabolism of norethisterone has also been observed in human cervical tissue. nih.gov

Hepatic Biotransformation

The liver is a primary site for the metabolism of norethisterone. wikipedia.orgfda.gov After oral administration, norethisterone undergoes extensive hepatic biotransformation. fda.gov This includes the 5α-reduction to 5α-dihydronorethindrone, a reaction catalyzed by hepatic 5α-reductase, predominantly the SRD5A1 isoform. wikipedia.orgnih.gov The liver's microsomal mixed-function oxidase system, specifically cytochrome P-450, is also involved in other metabolic pathways of norethisterone, such as hydroxylation. wikipedia.orgnih.gov Following reduction and hydroxylation, the metabolites, including 5α-dihydronorethindrone and its derivatives, undergo conjugation with sulfates and glucuronides before being excreted. fda.gov Studies have shown that progestogens like norethisterone can inhibit hepatic microsomal function, which may affect the metabolism of other drugs. nih.gov

Table 1: Key Enzymes in the Metabolism of Norethisterone to 5α-Dihydronorethindrone and its Derivatives

Enzyme Abbreviation Function Cofactor Location Examples
5α-Reductase SRD5A Converts norethisterone to 5α-dihydronorethindrone by reducing the C4-C5 double bond. NADPH Liver, skin, prostate, uterus, vagina
3α-Hydroxysteroid Dehydrogenase 3α-HSD Reduces the C3-keto group of 5α-dihydronorethindrone to a 3α-hydroxyl group. NAD(P)H Liver, uterus, vagina
3β-Hydroxysteroid Dehydrogenase 3β-HSD Reduces the C3-keto group of 5α-dihydronorethindrone to a 3β-hydroxyl group. NAD(P)H Liver, gonads, adrenal glands
Cytochrome P450 CYP Involved in the hydroxylation of norethisterone. NADPH Liver

Table 2: Metabolic Conversion of Norethisterone

Parent Compound Enzyme Metabolite Subsequent Enzyme Further Metabolite
Norethisterone 5α-Reductase 5α-Dihydronorethindrone 3α-Hydroxysteroid Dehydrogenase 3α,5α-Tetrahydronorethisterone
Norethisterone 5α-Reductase 5α-Dihydronorethindrone 3β-Hydroxysteroid Dehydrogenase 3β,5α-Tetrahydronorethindrone

Metabolism in Osteoblastic Cells

In vitro studies using neonatal rat osteoblasts have demonstrated that these bone-forming cells are capable of metabolizing norethindrone (B1679910). nih.govbioscientifica.com Research indicates that norethindrone is significantly bioconverted into 5alpha-reduced metabolites. nih.gov Within a 48-hour incubation period, 36.4% of the parent compound is converted. smolecule.com This metabolic activity is attributed to the presence of 5alpha-reductase and enzymes from the aldo-keto reductase family within the osteoblasts. nih.gov

The primary metabolites identified in this process are 5alpha-dihydronorethindrone (5alpha-DHNET), 3alpha,5alpha-tetrahydronorethindrone (3alpha,5alpha-NET), and 3beta,5alpha-tetrahydronorethindrone (3beta,5alpha-NET). nih.gov Gene expression analysis in these cells has confirmed the presence of steroid 5alpha-reductase type 1 (SRD5A1), while the type 2 isozyme (SRD5A2) was not detected. smolecule.comnih.gov This highlights a tissue-specific pattern of enzyme expression. smolecule.com Human osteoblast-like cells also predominantly express the type 1 isozyme of 5alpha-reductase. nih.gov The conversion of norethindrone to these metabolites is significant as they can interact with estrogen receptors, suggesting a mechanism by which a progestin can exert estrogen-like effects on bone cells. nih.govbioscientifica.com

Metabolism of Norethindrone in Osteoblastic Cells
MetaboliteEnzymes InvolvedKey Findings
This compound (5alpha-DHNET)5alpha-reductase type 1 (SRD5A1)One of the primary 5alpha-reduced metabolites formed. nih.gov
3alpha,5alpha-tetrahydronorethindrone5alpha-reductase type 1, Aldo-keto reductasesEfficiently binds to estrogen receptors in osteoblasts. nih.gov
3beta,5alpha-tetrahydronorethindrone5alpha-reductase type 1, Aldo-keto reductasesShows affinity for estrogen receptors similar to estradiol. nih.gov

Metabolism in Reproductive Tissues (e.g., Uterus, Vagina, Aorta)

Reproductive tissues also demonstrate the capacity to metabolize norethindrone. Studies in rats have identified the presence of 20alpha-hydroxysteroid dehydrogenase, 5alpha-reductase, and 3alpha-hydroxysteroid dehydrogenase activity in the uterus, vagina, and, to a lesser degree, the aorta. nih.gov The combined action of 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase results in the formation of 3alpha-hydroxy,5alpha-H-norethisterone (a tetrahydrometabolite) as the major metabolic product in these tissues. nih.gov

The extent of this metabolism varies by tissue. In the vagina, 37.1% of radiolabeled norethindrone was converted to this major metabolite, while the uterus showed a 26.9% conversion rate. nih.govresearchgate.net The aorta exhibited a much lower metabolic activity, with only a 1.4% conversion to the same metabolite. nih.govresearchgate.net These findings underscore that norethindrone is actively reduced in key target tissues for hormone replacement therapy. nih.govresearchgate.net Interestingly, while norethindrone itself is readily metabolized, certain derivatives with substituents at the 7alpha- and 11-positions are metabolized to a much lesser extent, with no 5alpha-reduced forms detected for some derivatives. nih.gov

Metabolism of Norethindrone in Reproductive Tissues
TissueMajor MetabolitePercentage of ConversionEnzymes Present
Uterus3alpha-OH,5alpha-H-norethisterone26.9% nih.govresearchgate.net5alpha-reductase, 3alpha-hydroxysteroid dehydrogenase, 20alpha-hydroxysteroid dehydrogenase nih.gov
Vagina3alpha-OH,5alpha-H-norethisterone37.1% nih.govresearchgate.net5alpha-reductase, 3alpha-hydroxysteroid dehydrogenase, 20alpha-hydroxysteroid dehydrogenase nih.gov
Aorta3alpha-OH,5alpha-H-norethisterone1.4% nih.govresearchgate.net5alpha-reductase, 3alpha-hydroxysteroid dehydrogenase, 20alpha-hydroxysteroid dehydrogenase nih.gov

Metabolism in Skin

The skin is another site of steroid metabolism, with 5alpha-reductase activity being a key factor in androgen-related skin conditions. nih.gov The type 1 isozyme of 5alpha-reductase is predominantly expressed in the skin, particularly within the sebaceous glands. psu.edujddonline.com Studies have shown that norethindrone can act as an inhibitor of skin 5alpha-reductase activity. nih.gov At a concentration of 10(-4) mol/L, norethindrone demonstrated a 59% inhibition of 5alpha-reductase activity in genital skin minces. nih.gov This inhibitory action on the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) may contribute to the therapeutic effects of oral contraceptives containing norethindrone in treating conditions like hirsutism. nih.gov The high activity of 5alpha-reductase is largely attributed to the sebaceous glands within the skin structure. nih.gov

Influence of Precursor Molecular Structure on 5alpha-Reduction (e.g., 17alpha-Ethynyl Group)

The molecular structure of a steroid significantly influences its susceptibility to enzymatic conversion. In the case of norethindrone, the presence of a 17alpha-ethynyl group creates steric hindrance, which can affect its metabolism. wikipedia.org Despite this, norethindrone is still a substrate for 5alpha-reductase.

However, modifications to other parts of the norethindrone steroid skeleton can have a profound impact on 5alpha-reduction. For instance, the addition of substituents at the 7alpha- and 11-positions has been shown to have significant inhibitory effects on this metabolic pathway. nih.govresearchgate.net Studies on norethindrone derivatives, such as 7alpha-methyl-norethisterone, revealed that they are metabolized to a much lesser extent than the parent compound, and no formation of 5alpha-reduced metabolites was observed. nih.gov This confirms that 5alpha-reductase is a rate-limiting step in the metabolism of these derivatives and that the molecular structure, beyond just the 17alpha-ethynyl group, is a key determinant of the metabolic outcome. nih.govresearchgate.net

Molecular Interactions with Steroid Hormone Receptors

Progesterone (B1679170) Receptor (PR) Binding and Activity

The interaction of 5alpha-dihydronorethindrone with the progesterone receptor is complex, characterized by a significantly altered binding affinity compared to its parent compound and a dualistic modulatory effect.

The 5-alpha reduction of norethisterone to this compound leads to a substantial decrease in its affinity for the progesterone receptor. wikipedia.org Studies have demonstrated that the binding affinity of this compound for the PR is only 25% of that of progesterone itself. This is a marked reduction when compared to norethisterone, which exhibits a binding affinity 150% that of progesterone. wikipedia.org

CompoundRelative Binding Affinity for Progesterone Receptor (%)
Progesterone100
Norethisterone150
This compound25

This table presents the relative binding affinity of this compound for the progesterone receptor in comparison to progesterone and its parent compound, norethisterone.

Unlike its parent compound, norethisterone, which is considered a pure progestogen, this compound exhibits a mixed profile of both progestogenic (agonistic) and significant antiprogestogenic (antagonistic) activities. wikipedia.org This dualistic nature of its interaction with the progesterone receptor gives it a profile akin to that of a selective progesterone receptor modulator (SPRM). wikipedia.org An SPRM is a compound that can exert tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor.

The structural alteration from the 4-ene double bond in norethisterone to the 5-alpha reduced structure of this compound is the primary determinant for the divergence in their progesterone receptor binding profiles. While norethisterone is a potent progestin with a high affinity for the PR, its metabolite, this compound, has a significantly attenuated affinity and a more complex modulatory role. wikipedia.org This reduction in progestogenic activity is a key differentiator between the two compounds. nih.gov

Androgen Receptor (AR) Binding and Activity Modulation

The interaction of this compound with the androgen receptor is characterized by a paradoxical relationship between its binding affinity and its functional androgenic potency.

In contrast to its interaction with the progesterone receptor, 5alpha-reduction of norethisterone enhances its binding affinity for the androgen receptor. nih.gov this compound demonstrates a higher affinity for the AR than norethisterone. wikipedia.org Specifically, its affinity for the AR is approximately 27% of that of the potent synthetic androgen metribolone, whereas norethisterone's affinity is about 15% of metribolone's. wikipedia.org

CompoundRelative Binding Affinity for Androgen Receptor (% of Metribolone)
Metribolone100
Norethisterone15
This compound27

This table illustrates the relative binding affinity of this compound for the androgen receptor compared to the potent androgen metribolone and its parent compound, norethisterone.

A significant and paradoxical characteristic of this compound is the dissociation between its relatively high binding affinity for the androgen receptor and its actual biological androgenic activity. nih.gov Despite binding to the AR with greater affinity than its parent compound, this compound has markedly diminished, and in some cases, almost completely abolished androgenic potency in comparison to norethisterone as observed in animal bioassays. wikipedia.orgnih.gov

This phenomenon is also observed with the 5-alpha reduction of ethisterone (B1671409) (17alpha-ethynyltestosterone). wikipedia.org In contrast, the 5-alpha reduction of testosterone (B1683101) and nandrolone (B1676933) (19-nortestosterone) results in an enhancement of both androgen receptor affinity and androgenic potency. wikipedia.orgnih.gov It is hypothesized that the presence of the C17α ethynyl (B1212043) group on the norethisterone molecule is responsible for this loss of androgenicity upon 5-alpha reduction. wikipedia.org Furthermore, some studies have indicated that this compound may possess some antiandrogenic activity. wikipedia.org

Influence of the 17alpha-Ethynyl Group on AR-Mediated Actions

The transformation of norethindrone (B1679910) to this compound (5α-DHNET) via 5α-reductase introduces a paradoxical effect on its androgenic properties, largely dictated by the presence of the 17alpha-ethynyl group. nih.govnih.gov While 5α-reduction typically potentiates the androgenic activity of steroids like testosterone and nandrolone by increasing their binding affinity to the androgen receptor (AR), the opposite is observed with norethindrone and the related compound ethisterone (17α-ethynyltestosterone). nih.govnih.gov

For 5α-DHNET, its binding affinity for the AR is actually enhanced compared to its parent compound, norethindrone. nih.gov Specifically, 5α-DHNET exhibits approximately 27% of the binding affinity of the potent androgen metribolone, whereas norethindrone has about 15%. nih.gov Despite this increased affinity, its androgenic activity is significantly diminished, and in some bioassays, almost completely abolished. nih.govnih.gov This marked decrease in androgenic potency, despite higher AR affinity, is attributed to the C17α ethynyl group. nih.gov This suggests that the ethynyl group, following the A-ring reduction, interferes with the subsequent conformational changes in the AR that are necessary for initiating a full androgenic response.

Table 1: Effect of 5α-Reduction on Androgen Receptor (AR) Affinity and Androgenic Potency of Various Steroids
CompoundEffect of 5α-Reduction on AR AffinityEffect of 5α-Reduction on Androgenic Potency
NorethindroneIncreasedSignificantly Diminished/Abolished
Ethisterone (17α-ethynyltestosterone)IncreasedSignificantly Diminished
TestosteroneIncreasedIncreased
Nandrolone (19-nortestosterone)DecreasedDecreased

Antiandrogenic and Synandrogenic Activities

In line with its diminished androgenic activity, 5α-DHNET has been reported to possess antiandrogenic properties. nih.gov This is another paradoxical outcome of its interaction with the androgen receptor, where despite binding with a higher affinity than its parent compound, it fails to elicit a strong androgenic signal and may instead act to block the receptor. A similar antiandrogenic effect is noted with ethisterone, an activity that is suppressed upon its 5α-reduction. nih.gov

Furthermore, the 5α-reduction of norethindrone also impacts its synandrogenic capabilities. Norethindrone, when administered with 5α-dihydrotestosterone, exhibits a potent synandrogenic effect, meaning it enhances the androgenic effect of the co-administered hormone. nih.gov However, this synandrogenic activity is canceled upon its conversion to 5α-DHNET. nih.gov

Other Steroid Receptor Binding Analysis (e.g., Glucocorticoid Receptor)

Detailed studies specifically examining the binding affinity of this compound for the glucocorticoid receptor (GR) are limited in the available scientific literature. While the metabolism of glucocorticoids to A-ring-reduced derivatives has been explored, this has not been directly extended to 5α-DHNET. For instance, research on corticosterone (B1669441) has shown that its 5α-reduced metabolites can indeed bind to and activate the glucocorticoid receptor, indicating that 5α-reduction does not universally lead to inactivation across all steroid classes. nih.gov However, these findings pertain to endogenous glucocorticoids and cannot be directly extrapolated to determine the binding characteristics of the synthetic compound 5α-DHNET at the glucocorticoid receptor. Therefore, its specific interactions with the GR remain an area requiring further investigation.

Enzymatic Inhibition Profiles and Mechanisms

Aromatase Enzyme Inhibition

5α-DHNET has been identified as a significant inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens. This inhibition is crucial as it modulates the production of estrogens, which are implicated in the progression of hormone-dependent conditions.

Studies have demonstrated that 5α-DHNET acts as a mechanism-based or "suicide" inactivator of human placental aromatase. This type of irreversible inhibition occurs when the enzyme converts the inhibitor into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its permanent inactivation. The inactivation of aromatase by 5α-DHNET is a time-dependent process that follows pseudo-first-order kinetics. Research has determined the kinetic constants for this interaction, with a Ki (inhibitor constant) of 9.0 μmol/l and a Kinact (rate of inactivation) of 0.024/min oup.com. This indicates a high affinity of the inhibitor for the enzyme and an efficient rate of inactivation once bound.

The molecular mechanism of suicide inhibition of aromatase by steroidal inhibitors generally involves the enzyme's own catalytic action. The inhibitor, acting as a substrate analogue, is hydroxylated by the aromatase. This hydroxylation leads to the formation of a reactive intermediate that then forms a covalent bond with a critical residue in the enzyme's active site, thereby irreversibly inhibiting it. While the precise molecular interactions for 5α-DHNET have not been fully elucidated, this general mechanism is the accepted model for steroidal aromatase inactivators.

A key feature of an effective enzyme inhibitor for therapeutic consideration is its selectivity. 5α-DHNET has demonstrated a notable degree of selectivity for aromatase. Studies have shown that it does not significantly influence the activities of other critical cytochrome P450 enzymes involved in steroidogenesis. Specifically, 5α-DHNET was found to have no effect on the activity of cholesterol side-chain cleavage enzyme (CYP11A1), 17α-hydroxylase (CYP17A1), 21-hydroxylase (CYP21A2), or 11β-hydroxylase (CYP11B1) oup.com. This selectivity is important as it suggests that the inhibitory action of 5α-DHNET is targeted towards estrogen biosynthesis without disrupting the production of other essential steroid hormones like corticosteroids and mineralocorticoids.

The parent compound of 5α-DHNET, norethisterone (NET), is also known to be an irreversible inhibitor of aromatase. This shared property of irreversible inhibition highlights a common mechanistic pathway for both the parent drug and its 5α-reduced metabolite. However, a crucial difference lies in their subsequent metabolic fate. While both inactivate aromatase, norethisterone itself can be aromatized to the highly potent estrogen, ethinylestradiol. In contrast, 5α-DHNET is a non-aromatizable metabolite oup.com. This distinction is significant, as the administration of high doses of norethisterone could potentially lead to an increase in estrogen levels, counteracting the desired effect of aromatase inhibition. The use of 5α-DHNET as an aromatase inhibitor would not carry this risk.

For a direct quantitative comparison of their inhibitory potency, the kinetic constants for both compounds are necessary. While the Ki and Kinact for 5α-DHNET have been established as 9.0 μmol/l and 0.024/min respectively, detailed kinetic data for the suicide inhibition of aromatase by norethisterone is not as readily available in the reviewed literature, precluding a direct numerical comparison of their inactivation efficiencies.

Non-Aromatase Steroid Synthetase Interactions

To further understand the specificity of 5α-DHNET, its effects on other key enzymes in the steroidogenic cascade have been investigated.

Research has unequivocally shown that 5α-dihydronorethindrone does not influence the activity of the cholesterol side-chain cleavage enzyme (CYP11A1) oup.com. This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. The lack of inhibition of this crucial enzyme by 5α-DHNET underscores its selective action later in the steroidogenic pathway.

Similarly, studies have demonstrated that 5α-dihydronorethindrone does not affect the activity of 17α-hydroxylase/17,20-lyase (CYP17A1) oup.com. This bifunctional enzyme is a critical branch point in steroidogenesis, directing precursors towards the synthesis of glucocorticoids and sex steroids. The absence of any inhibitory effect on this enzyme further confirms the high selectivity of 5α-DHNET for aromatase.

Data Tables

Table 1: Kinetic Parameters of Aromatase Inhibition by 5alpha-Dihydronorethindrone

Parameter Value Reference
Ki (Inhibitor Constant) 9.0 μmol/l oup.com

Table 2: Selectivity Profile of this compound Against Steroidogenic Cytochrome P450 Enzymes

Enzyme Effect of 5α-DHNET Reference
Aromatase (CYP19A1) Irreversible Inhibition oup.com
Cholesterol Side-Chain Cleavage (CYP11A1) No Influence oup.com
17α-Hydroxylase (CYP17A1) No Influence oup.com
21-Hydroxylase (CYP21A2) No Influence oup.com

Assessment of Effects on 21-Hydroxylase

Research into the enzymatic selectivity of this compound (5α-DHNET) has indicated that it does not exert an inhibitory effect on 21-hydroxylase. wikipedia.org This enzyme is a crucial component of the adrenal steroidogenesis pathway, responsible for the conversion of progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. These reactions are vital for the synthesis of both mineralocorticoids and glucocorticoids. The lack of inhibition of 21-hydroxylase by this compound suggests a high degree of selectivity in its interactions with steroidogenic enzymes, distinguishing its activity from that of other steroid compounds that may interfere with adrenal hormone production. wikipedia.org

Assessment of Effects on 11beta-Hydroxylase

Similar to its lack of effect on 21-hydroxylase, this compound has been found to not inhibit 11beta-hydroxylase. wikipedia.org This enzyme performs the final step in the synthesis of cortisol, converting 11-deoxycortisol to cortisol. It also plays a role in the mineralocorticoid pathway by converting 11-deoxycorticosterone to corticosterone (B1669441). The finding that this compound does not interfere with 11beta-hydroxylase activity further underscores its selective enzymatic inhibition profile. wikipedia.org This selectivity is significant as it implies that the compound is less likely to disrupt the normal synthesis of essential corticosteroid hormones.

5alpha-Reductase Inhibition by Parent Compound and Metabolites

The enzyme 5alpha-reductase is responsible for the conversion of norethindrone (B1679910) to its more biologically active metabolite, this compound. Interestingly, the parent compound, norethindrone, has itself been shown to possess inhibitory activity against this enzyme.

Detailed in vitro studies have demonstrated that norethindrone can inhibit the activity of 5alpha-reductase. One study found that norethindrone inhibited the formation of dihydrotestosterone (B1667394) (DHT) from testosterone (B1683101) in genital skin by approximately 59% at a concentration of 10⁻⁴ mol/L. Another study reported inhibition of 4.4% and 20.1% at concentrations of 0.1 µM and 1 µM, respectively.

Conversely, while this compound is a product of 5alpha-reductase activity, there is a lack of substantial evidence to suggest that it is a potent inhibitor of this enzyme. Its documented enzymatic interactions highlight a selectivity towards aromatase inhibition, with no significant effects reported on other steroidogenic enzymes, including 5alpha-reductase. wikipedia.org

Inhibition of 5alpha-Reductase by Norethindrone
CompoundConcentrationInhibition PercentageTissue/Assay System
Norethindrone10⁻⁴ mol/L~59%Genital Skin Homogenate
Norethindrone0.1 µM4.4%In vitro assay
Norethindrone1 µM20.1%In vitro assay

Cellular and Molecular Mechanisms of Action in Vitro Investigations

Modulation of Gene Expression

5α-DHNET has been shown to exert significant influence over the expression of specific genes, particularly those involved in reproductive processes. Its actions often contrast with those of progesterone (B1679170) and its parent compound, norethindrone (B1679910), suggesting a unique regulatory role for this metabolite.

Effects on Uteroglobin Gene Expression

Uteroglobin is a protein expressed in the endometrium under the control of progesterone, playing a role in pregnancy and possessing anti-inflammatory properties. Research in prepubertal female rabbits has demonstrated that while norethindrone, much like progesterone, induces a significant increase in both uteroglobin protein and its corresponding mRNA, 5α-DHNET does not share this effect. In fact, administration of 5α-DHNET results in very little to no uteroglobin synthesis, with a correspondingly low level of uteroglobin mRNA production. This effect is comparable to that observed in animals treated with estradiol, suggesting an estrogen-like, rather than progestational, influence on the expression of the uteroglobin gene. nih.gov Furthermore, in a dose-dependent manner, 5α-DHNET has been shown to inhibit the progesterone-induced expression of the uteroglobin gene. nih.gov

Compound Effect on Uteroglobin Synthesis Effect on Uteroglobin mRNA Production Reference
NorethindroneSignificant IncreaseSignificant Increase nih.gov
5α-DihydronorethindroneVery little, if anyLow nih.gov
ProgesteroneSignificant IncreaseNot specified nih.gov
EstradiolVery little, if anyNot specified nih.gov
5α-Dihydronorethindrone (in the presence of Progesterone)Dose-dependent inhibitionNot specified nih.gov

Effects on Progesterone Receptor Gene Expression Down-Regulation

Progesterone is known to down-regulate the expression of its own receptor, a feedback mechanism crucial for normal reproductive cyclicity. In studies conducted on prepubertal female rabbits, it has been observed that 5α-DHNET can interfere with this process. When administered concurrently with progesterone, 5α-DHNET blocks the progesterone-induced down-regulation of the progesterone receptor (PR). nih.gov This antiprogestational activity at the level of receptor expression underscores the complex and sometimes opposing actions of 5α-DHNET relative to progesterone. nih.gov

Effects on Reproductive Cell Physiology

Beyond its influence on gene expression, 5α-DHNET has been shown to directly impact the function and integrity of reproductive cells, namely spermatozoa and oocytes.

Impact on Spermatozoa Acrosome Reaction

The acrosome reaction is a critical step in fertilization, involving the release of enzymes from the sperm head that allow it to penetrate the outer layer of the oocyte. youtube.com Progesterone is a known inducer of the acrosome reaction. In vitro studies using porcine spermatozoa have revealed that while norethindrone mimics the effect of progesterone in inducing the acrosome reaction, 5α-DHNET does not. wikipedia.org Moreover, 5α-DHNET was found to actively block the progesterone-induced acrosome reaction. wikipedia.org Similar findings have been reported in studies with mouse spermatozoa, where 5α-DHNET reduced the percentage of sperm that underwent the progesterone-induced acrosome reaction. nih.gov This inhibitory effect on a key fertilization event suggests a potential role for this metabolite in modulating sperm function. wikipedia.orgnih.gov

Compound Effect on Acrosome Reaction (Porcine Spermatozoa) Effect on Progesterone-Induced Acrosome Reaction (Porcine Spermatozoa) Effect on Progesterone-Induced Acrosome Reaction (Mouse Spermatozoa) Reference
NorethindroneInducesNot specifiedInduces wikipedia.orgnih.gov
5α-DihydronorethindroneDoes not induceBlocksReduces percentage wikipedia.orgnih.gov
ProgesteroneInducesNot applicableInduces wikipedia.orgnih.gov

Effects on Oocyte Morphology and Viability

The viability and morphological integrity of the oocyte are paramount for successful fertilization and embryonic development. Research has indicated that 5α-DHNET can have a detrimental effect on oocytes. One study reported that 5α-DHNET induces severe morphological damage to fertilized mouse oocytes. nih.gov While this finding strongly suggests a negative impact on oocyte viability, further research is needed to fully characterize the extent of this effect and the underlying cellular mechanisms.

Receptor-Independent (Non-Genomic) Actions

In addition to its genomic actions mediated by nuclear receptors, many steroids can elicit rapid, non-genomic effects that are initiated at the cell membrane and involve the activation of intracellular signaling cascades. While direct evidence for 5α-DHNET's non-genomic actions is still emerging, the behavior of other steroid hormones and their metabolites provides a framework for potential mechanisms. These actions are typically characterized by their rapid onset (seconds to minutes) and independence from gene transcription and protein synthesis. researchgate.net

Potential non-genomic actions of steroids, which may also be relevant for 5α-DHNET, include the modulation of intracellular ion concentrations, such as calcium, and the activation of protein kinase cascades like the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov These signaling pathways can, in turn, influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The structural similarity of 5α-DHNET to other steroids that exhibit non-genomic effects suggests that it may also operate through these rapid, receptor-independent mechanisms, although further investigation is required to confirm this.

Vasodilating Effects and Associated Molecular Pathways

In vitro investigations into the vasoactive properties of 5alpha-Dihydronorethindrone have revealed a distinct lack of significant vasodilating effect, particularly when compared to its parent compound, norethisterone. A key study utilizing isolated precontracted rat thoracic aorta demonstrated that while norethisterone and its tetrahydro-metabolite, 3alpha,5alpha-norethisterone, exhibited potent, concentration-dependent inhibition of noradrenaline-induced contractions, this compound (also referred to as 5alpha-norethisterone) produced very little to no vasorelaxing effect. nih.gov

The molecular pathways associated with the pronounced vasodilation caused by norethisterone and 3alpha,5alpha-norethisterone have been characterized as non-genomic. nih.gov Their relaxing effect on the vascular smooth muscle occurs rapidly and is not dependent on the presence of the endothelium. nih.gov Furthermore, the vasorelaxation is not affected by the inhibition of nitric oxide synthase, indicating that the nitric oxide pathway is not involved. nih.gov

Attempts to block this vasodilating action using specific antagonists for androgen, progesterone, and estrogen receptors were unsuccessful. nih.gov This, combined with the fact that protein synthesis inhibitors did not prevent the effect, strongly suggests that the mechanism is not mediated by classical nuclear sex steroid hormone receptors. nih.gov The vasorelaxant action is therefore considered a novel, non-genomic, and endothelium-independent pathway. nih.gov Given that this compound shows minimal activity in the same experimental model, it can be inferred that the structural changes resulting from the 5-alpha reduction of norethisterone hinder its ability to effectively engage this non-genomic signaling pathway in vascular tissue.

Table 1: Comparative Vasorelaxing Effects of Norethisterone and its Metabolites on Rat Thoracic Aorta
CompoundObserved Vasorelaxing Effect (In Vitro)Reference
NorethisteronePotent, concentration-response inhibition of contraction nih.gov
This compound Very little, if any, vasorelaxing effect nih.gov
3alpha,5alpha-NorethisteronePotent, concentration-response inhibition of contraction nih.gov
3beta,5alpha-NorethisteroneVery little, if any, vasorelaxing effect nih.gov

Progesterone Receptor Membrane Component-1 (PGRMC1) Mediated Actions

Currently, there is a lack of direct scientific research from in vitro investigations specifically examining the mediated actions of this compound through the Progesterone Receptor Membrane Component-1 (PGRMC1). However, studies on its parent compound, norethisterone, have established a clear role for PGRMC1 in mediating progestin-dependent cellular responses, particularly in breast cancer cell lines.

Research has shown that norethisterone can promote the proliferation of hormone receptor-positive breast cancer cells, an effect that is mediated by PGRMC1. mdpi.comnih.gov This process involves the phosphorylation of PGRMC1 at the Serine 181 residue, a reaction involving Casein Kinase 2 (CK2). nih.govsemanticscholar.org This phosphorylation is a critical activation step. mdpi.com

Once activated by norethisterone, PGRMC1 interacts with prohibitin-1 (PHB1) and prohibitin-2 (PHB2), which are modulators of the estrogen receptor alpha (ERα). mdpi.com This interaction between PGRMC1 and the prohibitins leads to a subsequent activation of ERα signaling pathways. mdpi.comnih.gov Further investigations have revealed that the proliferative effects mediated by the norethisterone-PGRMC1 axis involve the activation of the phosphatidylinositol-3-kinase (PI3K)-AKT signaling pathway, which plays a crucial role in cell cycle regulation and proliferation. nih.gov While these actions are documented for norethisterone, it remains to be determined through future research whether its 5alpha-reduced metabolite, this compound, interacts with PGRMC1 in a similar or different manner.

Table 2: Summary of Research Findings on Norethisterone and PGRMC1 Interaction
FindingCellular ContextAssociated Molecular EventsReference
Norethisterone promotes cell proliferation via PGRMC1.MCF-7 breast cancer cellsIncreased proliferation observed in PGRMC1-overexpressing cells upon treatment. mdpi.comnih.gov
PGRMC1 is phosphorylated upon norethisterone treatment.MCF-7 breast cancer cellsPhosphorylation at Serine 181 residue, mediated by Casein Kinase 2 (CK2). nih.govsemanticscholar.org
Activated PGRMC1 interacts with Prohibitins (PHB1/PHB2).MCF-7 breast cancer cellsInteraction is dependent on S181-phosphorylation; leads to ERα activation. mdpi.com
PGRMC1 mediates activation of the PI3K-AKT pathway.MCF-7 breast cancer cellsNorethisterone + Estradiol treatment upregulates the PI3K-AKT pathway, promoting cell cycle progression. nih.gov

Preclinical Pharmacological Studies in Vivo Models

Assessment of Hormonal Activity in Rodent Bioassays

The androgenic profile of 5alpha-Dihydronorethindrone (5α-DHNET), the 5α-reduced metabolite of norethindrone (B1679910) (NET), presents a complex picture in rodent bioassays. While 5α-DHNET exhibits a higher binding affinity for the androgen receptor (AR) compared to its parent compound, this does not translate into increased androgenic effects. wikipedia.orgnih.gov In fact, multiple studies have concluded that its androgenic activity is significantly diminished, and almost abolished, in comparison to norethindrone in general rodent bioassays. wikipedia.orgnih.gov This reduction in androgenic potency post-5α-reduction is a notable deviation from the pattern observed with other steroids like testosterone (B1683101) and nandrolone (B1676933). wikipedia.org

However, research focusing specifically on the rat vas deferens, an androgen-sensitive target organ, has yielded different findings. In studies using castrated male rats, both 5α-DHNET and its parent compound, norethindrone, were found to partially restore the androgen-regulated contractile response to methoxamine (B1676408) and serotonin. This indicates that both compounds display a partial and similar degree of androgenic activity within this specific tissue. The maximal responses induced by both steroids were significantly higher than those in untreated castrated rats, though they remained lower than responses seen in intact or testosterone-treated castrated rats. These results from the vas deferens model contrast with other reports that describe a significant decrease in androgenic effect following the 5α-reduction of norethindrone. Some research also suggests that 5α-DHNET may possess antiandrogenic activity. wikipedia.org

Summary of Androgenic Activity in Rodent Models
CompoundGeneral Rodent Bioassays (e.g., Mouse Kidney, Accessory Sex Organs)Rat Vas Deferens Bioassay
This compound (5α-DHNET)Significantly diminished / almost abolished androgenic potency compared to NET. wikipedia.orgnih.govPartial androgenic activity, similar to NET. nih.gov
Norethindrone (NET)Considered to have weak androgenic activity. wikipedia.orgPartial androgenic activity, similar to 5α-DHNET. nih.gov

The 5α-reduction of norethindrone markedly alters its activity at the progesterone (B1679170) receptor (PR). The affinity of 5α-DHNET for the PR is greatly reduced compared to norethindrone. wikipedia.org While norethindrone is considered a pure progestogen, 5α-DHNET exhibits a dual character, possessing both progestogenic and significant antiprogestational activity. wikipedia.org This mixed agonist/antagonist profile is characteristic of a selective progesterone receptor modulator (SPRM).

In vivo studies in pregnant rabbits have demonstrated the potent antiprogestational effects of 5α-DHNET. Administration of the compound led to a marked inhibition of the normal endometrial transformation required for pregnancy. Specifically, it caused the proportion of glandular tissue in the uterus to diminish significantly relative to the stromal tissue. This anti-progestational action disrupts the uterine environment necessary for pregnancy maintenance.

Progestational and Antiprogestational Profile
CompoundProgesterone Receptor (PR) AffinityIn Vivo Activity Profile
This compound (5α-DHNET)Greatly reduced relative to Norethindrone. wikipedia.orgMixed progestogenic and marked antiprogestational effects (SPRM-like). wikipedia.org
Norethindrone (NET)High (serves as reference progestin). wikipedia.orgPurely progestogenic. wikipedia.org

Direct in vivo studies focusing exclusively on the gonadotropin-suppressing effects of 5α-DHNET are limited. However, insights can be drawn from research on its parent compound family (19-nortestosterone derivatives) and the role of 5α-reductase in androgenic feedback. Studies in castrated rats suggest that 5α-reduction is not a prerequisite for the antigonadotropic action of 19-nortestosterone compounds. nih.gov In fact, for androgens like testosterone and 19-nortestosterone, blockade of the 5α-reductase enzyme with finasteride (B1672673) was shown to enhance the suppression of luteinizing hormone (LH). nih.gov This suggests that the 5α-reduced metabolites are less potent in suppressing gonadotropins than their parent compounds. nih.gov By extension, this implies that 5α-DHNET may be less effective at suppressing LH and follicle-stimulating hormone (FSH) than norethindrone itself, though direct comparative studies are needed to confirm this.

Comparative In Vivo Studies with Parent Compounds and Other Steroids

The pharmacological profile of 5α-DHNET is best understood when compared to its parent compound, norethindrone, and to other classes of steroids. The transformation of norethindrone to 5α-DHNET via the 5α-reductase enzyme results in a molecule with distinct biological activities.

A pivotal difference is observed in androgenicity. The 5α-reduction of testosterone and its parent steroid, nandrolone (19-nortestosterone), significantly enhances their androgenic potency in vivo. wikipedia.orgnih.gov In stark contrast, the 5α-reduction of norethindrone leads to a metabolite with significantly diminished androgenic potency in most bioassays. wikipedia.orgnih.gov This divergence is attributed to the presence of the 17α-ethynyl group on the norethindrone molecule, which appears to cause a loss of androgenicity upon reduction of the A-ring. wikipedia.org

Furthermore, the conversion to 5α-DHNET fundamentally changes the steroid's progestational character. While norethindrone is a potent, pure progestin, 5α-DHNET acts as a selective progesterone receptor modulator (SPRM) with significant antiprogestational properties. wikipedia.org This contrasts with the activity of progesterone itself, which is purely progestogenic. This shift from a pure agonist to a mixed agonist/antagonist highlights the critical role of 5α-reductase in modulating the activity of synthetic progestins.

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 5α-DHNET, allowing for its isolation from complex biological matrices and precise measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of steroids like 5α-DHNET. The method's adaptability allows for various column and mobile phase combinations to achieve optimal separation. For instance, a mixed-mode stationary phase column can be employed for the analysis of related compounds like 5alpha-Dihydrotestosterone, using an isocratic mobile phase of acetonitrile (B52724) and a phosphoric acid buffer, with UV detection at 200 nm. sielc.com While specific HPLC methods exclusively for 5α-DHNET are not extensively detailed in the public literature, methods developed for its parent compound, norethindrone (B1679910), or other 5α-reduced steroids, provide a foundational approach. sielc.comnih.gov The validation of such HPLC methods typically ensures high precision, with relative standard deviation (RSD) values for intra-day and inter-day analysis being less than 3%. nih.gov

Table 1: Illustrative HPLC Parameters for Steroid Analysis

ParameterConditionReference
ColumnMixed-mode stationary phase (e.g., Primesep 100) sielc.com
Mobile PhaseIsocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water sielc.com
Flow Rate1.0 ml/min sielc.com
DetectionUV at 200 nm sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for steroid analysis, offering high resolution and sensitivity. For compounds like 5α-DHNET, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique used for steroids, which can then be quantified by GC-MS. nih.gov This methodology has been successfully applied to evaluate 5α-reductase activity by measuring the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) in human prostate microsomes. nih.gov The use of a dispersive liquid-liquid microextraction (DLLME) procedure can further enhance the extraction efficiency and recovery of the analytes. nih.gov Optimized GC-MS methods demonstrate good linearity, with correlation coefficients often exceeding 0.999, and high recovery rates of over 80%. nih.gov

Table 2: Representative GC-MS Methodological Parameters

ParameterConditionReference
Sample PreparationDispersive liquid-liquid microextraction (DLLME) followed by silylation nih.gov
Detection ModeSelected Ion Monitoring (SIM) or full scan
QuantificationBased on the peak area ratio to an internal standard
Linearity (r²)>0.999 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of steroids due to its superior sensitivity and selectivity. bioanalysis-zone.com This technique is particularly valuable for quantifying low concentrations of analytes in complex biological matrices like plasma and serum. bioanalysis-zone.comnih.gov For the analysis of norethindrone, the parent compound of 5α-DHNET, a validated LC-MS/MS method has been established with a quantification range of 0.1608 to 34.9782 ng/mL in human plasma. silae.it Such methods often utilize solid-phase extraction (SPE) for sample cleanup and employ tandem mass spectrometry in the positive ion mode for detection. silae.it The high selectivity of LC-MS/MS minimizes interferences from the biological matrix, ensuring accurate quantification. bioanalysis-zone.com

Table 3: Typical LC-MS/MS Conditions for Steroid Quantification

ParameterConditionReference
Sample PreparationSolid-Phase Extraction (SPE) or Protein Precipitation silae.itnih.gov
ChromatographyReversed-phase C18 column nih.gov
IonizationElectrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) nih.govnih.gov
DetectionMultiple Reaction Monitoring (MRM) endocrine-abstracts.org

In Vitro Enzyme Activity Assays

To elucidate the biological effects of 5α-DHNET, in vitro enzyme activity assays are indispensable. These assays measure the interaction of the compound with key enzymes involved in steroid metabolism.

Steroid 5alpha-Reductase Assays

The formation of 5α-DHNET from norethindrone is catalyzed by 5α-reductase. wikipedia.org Assays for this enzyme are critical to understanding the metabolic pathways of norethindrone and the potential inhibitory effects of its metabolites. These assays often utilize tissues rich in 5α-reductase, such as rat liver or prostate microsomes. nih.gov The activity of the enzyme can be determined by measuring the formation of 5α-reduced products, like 5α-dihydrotestosterone (DHT) from testosterone, using techniques such as HPLC or GC-MS. nih.govnih.gov A simple spectrophotometric method has also been developed, which measures the NADPH-dependent reduction of testosterone. nih.gov The inhibitory potential of compounds is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Table 4: Research Findings on 5α-Reductase Activity

ParameterFindingReference
Enzyme SourceRat prostate microsomes, human prostate microsomes nih.govmdpi.com
SubstrateTestosterone nih.gov
Analytical MethodSpectrophotometry, GC-MS, HPLC nih.govnih.govnih.gov
Key Metabolite Measured5α-dihydrotestosterone (DHT) nih.gov

Aromatase Assays

Aromatase is a key enzyme in estrogen synthesis, and its inhibition is a therapeutic target in estrogen-dependent diseases. 5α-DHNET has been identified as an inhibitor of aromatase. nih.gov In vitro assays using human placental microsomes are commonly employed to assess aromatase activity. nih.gov The inhibitory effect of 5α-DHNET on aromatase has been shown to be dose-dependent. nih.gov Research has determined the inhibition constant (Ki) and the rate of inactivation (kinact) for 5α-DHNET, providing quantitative measures of its inhibitory potency. nih.gov Importantly, 5α-DHNET is not itself aromatizable, which is a significant characteristic when considering its potential as a therapeutic agent. nih.gov

Table 5: Aromatase Inhibition by 5alpha-Dihydronorethindrone

ParameterValueReference
Enzyme SourceHuman placental microsomes nih.gov
Inhibition Constant (Ki)9.0 µmol/l nih.gov
Rate of Inactivation (kinact)0.024/min nih.gov
Mode of InhibitionIrreversible (suicide inactivation) nih.gov

Hydroxysteroid Dehydrogenase Assays

The formation and metabolism of this compound are intrinsically linked to the activity of hydroxysteroid dehydrogenases (HSDs), particularly 5α-reductase and 3α-hydroxysteroid dehydrogenase. Assays for these enzymes are fundamental to understanding the compound's lifecycle.

5α-reductase activity, which converts the parent compound norethindrone into this compound, can be quantified using various methods. One approach is a spectrophotometric assay using microsomal fractions from tissues like the liver or prostate. nih.gov This method measures the NADPH-dependent reduction of a substrate, and the resulting metabolites can be quantified through enzymatic cycling with 3α-hydroxysteroid dehydrogenase, leading to a measurable change in absorbance. nih.gov Such assays are crucial for determining the rate of formation of this compound in different biological environments.

Receptor Binding Assays

Receptor binding assays are a cornerstone in characterizing the pharmacological profile of this compound. These assays quantify the affinity of the compound for various nuclear receptors, which is critical for understanding its mechanism of action. The primary targets of interest are the androgen receptor (AR) and the progesterone (B1679170) receptor (PR).

Competitive Binding Studies

Competitive binding assays are utilized to determine the relative affinity of this compound for a specific receptor in the presence of a known ligand. giffordbioscience.com In this setup, a range of concentrations of the unlabeled this compound is incubated with the receptor source (e.g., rabbit uterine tissue for PR) and a fixed concentration of a radiolabeled ligand. giffordbioscience.comnih.gov The ability of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory concentration (IC50) and binding affinity (Ki).

Studies have shown that this compound derivatives bind to the uterine progesterone receptor. nih.gov In developmental screens designed to identify competitive progesterone antagonists, this compound was found to behave exclusively as an antagonist, unlike its parent compound norethindrone, which showed mixed agonist/antagonist properties. nih.gov This demonstrates that the 5-alpha reduction significantly alters the compound's interaction with the progesterone receptor, favoring an antagonistic profile. nih.gov

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor. giffordbioscience.com These assays can be performed in two main formats: saturation binding to determine the total number of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, or competitive binding (as described above) to determine the affinity (Ki) of an unlabeled compound like this compound. giffordbioscience.comsygnaturediscovery.com

Research utilizing radioligand binding assays has provided precise data on the receptor affinity of this compound. For the androgen receptor, binding affinity was assessed in rat ventral prostates using the potent synthetic androgen [3H]-mibolerone as the radioligand. nih.gov These studies revealed that this compound has a higher binding affinity for the androgen receptor compared to its parent compound, norethindrone. nih.govwikipedia.org Paradoxically, this increased affinity does not translate to increased androgenic potency; in fact, its androgenic activity is almost abolished. nih.govwikipedia.org

Regarding the progesterone receptor, the affinity of this compound is significantly lower than that of norethindrone. wikipedia.org This shift in the ratio of AR to PR binding affinity is a direct consequence of the 5-alpha reduction and underpins the compound's unique pharmacological profile as a selective progesterone receptor modulator (SPRM) with antiandrogenic properties. wikipedia.orgwikiwand.com

CompoundReceptorRelative Binding Affinity (%)Reference Compound
This compoundProgesterone Receptor (PR)25Progesterone
NorethindroneProgesterone Receptor (PR)150Progesterone
This compoundAndrogen Receptor (AR)27Metribolone
NorethindroneAndrogen Receptor (AR)15Metribolone

Cell Culture and Organ Explant Models for Metabolism and Activity Studies

Cell culture and organ explant models are indispensable tools for investigating the metabolism and cellular activity of this compound in a controlled environment. These in vitro systems allow researchers to study specific cellular processes without the complexities of a whole organism.

Studies on related steroid hormones have demonstrated that the enzymes responsible for 5-alpha reduction are active in various cell types, including neuronal and glial cell cultures. nih.gov For instance, 5α-reductase, the enzyme that converts progesterone (and by extension, norethindrone) into its 5α-reduced metabolites, is highly active in cultured neurons. nih.gov Glial cells, such as astrocytes and oligodendrocytes, also possess this enzymatic capability, as well as the 3α-hydroxysteroid dehydrogenase needed for further metabolism. nih.gov These findings indicate that such cell culture systems are viable models for studying the formation and subsequent metabolic fate of this compound.

Furthermore, genetically engineered cell lines are used to create specific and reliable screening models. For example, human embryonic kidney (HEK293) cells have been transfected to create stable cell lines that over-express type II 5α-reductase. nih.gov These cell-based assay systems can efficiently convert testosterone to dihydrotestosterone and can be used to screen for inhibitors of the enzyme. nih.gov This type of model is directly applicable to studying the production of this compound from norethindrone and assessing its subsequent biological activity within the cell.

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blot, Northern Blot)

To understand the downstream effects of this compound's interaction with its receptors, molecular biology techniques are employed to analyze changes in gene and protein expression.

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, Western blotting can be used to measure the expression levels of key proteins involved in its synthesis and action. For instance, it has been used to confirm the expression of 5α-reductase protein in various cell fractions (nuclear, microsomal, and cytosolic) of cell lines like HEK293. nih.govresearchgate.net This technique would be critical for studies investigating whether this compound or its parent compound can regulate the expression of the very enzymes involved in their metabolism or the expression of their target receptors.

Northern Blot analysis is a standard method for detecting and quantifying the abundance and size of specific messenger RNA (mRNA) transcripts. thermofisher.com This technique involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe specific to the gene of interest. thermofisher.comnih.gov While specific studies applying Northern blotting to this compound are not prevalent, the methodology is highly relevant. It could be used to determine if this compound treatment alters the transcription of androgen- or progesterone-responsive genes. By measuring mRNA levels, researchers can assess whether the compound's antagonist activity at the PR, for example, translates to a downregulation of progesterone-regulated gene expression. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Specific Downstream Signaling Pathways and Coregulator Interactions

The signaling cascades initiated by 5α-DHNET after binding to the progesterone (B1679170) receptor (PR) and androgen receptor (AR) remain largely uncharacterized. While it is known that progestins can modulate gene transcription through these receptors, the specific downstream genes regulated by 5α-DHNET are not well defined. patsnap.com Future research should aim to identify these target genes and understand how their expression is altered in different cell types.

Investigation of Selective Receptor Modulatory Properties in Diverse Cellular Contexts

5α-DHNET exhibits properties of a selective progesterone receptor modulator (SPRM), displaying both progestogenic and significant antiprogestogenic actions. wikipedia.org This dual activity is highly dependent on the cellular and tissue context. For instance, in the uterus of prepubertal rabbits, 5α-NET has been shown to inhibit progesterone-induced uteroglobin gene expression, demonstrating antiprogestational properties. nih.gov Future studies should systematically evaluate the activity of 5α-DHNET in a variety of cellular contexts, including different types of breast cancer cells (ER-positive, ER-negative), endometrial cells, and bone cells.

Its interaction with the androgen receptor is also complex. Despite having a higher binding affinity for the AR than its parent compound, norethindrone (B1679910), its androgenic activity is almost completely abolished. wikipedia.org Instead, some antiandrogenic activity has been reported. wikipedia.org This dissociation between binding affinity and functional activity is a key feature that needs to be explored. Investigating its effects on androgen-sensitive tissues like the prostate and skin, in various in vitro and in vivo models, would be highly informative. Since 5α-DHNET is not aromatized into an estrogenic metabolite and acts as a weak aromatase inhibitor, its potential as a therapeutic agent in ER-positive breast cancer is a particularly promising avenue for research. wikipedia.org

Advanced Structural-Activity Relationship Studies for Metabolites

The metabolic conversion of norethindrone by 5α-reductase is a critical determinant of its biological activity. The 5α-reduction paradoxically increases AR binding affinity while diminishing androgenic potency. nih.gov Studies have indicated that the 17α-ethynyl group on the steroid is a key structural feature responsible for this loss of androgenicity upon 5α-reduction. wikipedia.orgnih.gov A similar effect is seen with ethisterone (B1671409) (17α-ethynyltestosterone), whereas for testosterone (B1683101) and nandrolone (B1676933), 5α-reduction enhances androgenic potency. wikipedia.org

Future research should focus on advanced structure-activity relationship (SAR) studies for a broader range of norethindrone metabolites. Norethindrone is extensively metabolized, not just through 5α-reduction but also through the action of 3α- and 3β-hydroxysteroid dehydrogenases. nih.gov The biological activities of these other metabolites, such as 3β,5α-NET, which has been noted to have estrogenic properties, are not fully understood. nih.gov Synthesizing these metabolites and systematically testing their binding affinities and functional activities at various steroid receptors would provide a comprehensive picture of norethindrone's metabolic and pharmacological profile. Additionally, exploring how modifications at other positions on the steroid skeleton, such as the 7- and 11-positions, affect metabolism and activity could lead to the design of novel progestins with more desirable therapeutic profiles. nih.gov

Development of Novel Research Probes and Pharmacological Tools

To fully investigate the unique pharmacology of 5α-DHNET, the development of specific research tools is essential. Currently, there is a lack of such probes, which hampers detailed mechanistic studies. Future efforts should be directed towards the synthesis of high-affinity, radiolabeled versions of 5α-DHNET. A radiolabeled ligand would be invaluable for detailed receptor binding assays, helping to accurately determine binding kinetics and receptor distribution in various tissues.

Furthermore, the development of fluorescently tagged 5α-DHNET analogs could allow for real-time visualization of the ligand-receptor complex within living cells. This would provide insights into receptor trafficking, nuclear translocation, and interactions with other cellular components. Another important tool would be the creation of a highly specific antibody against 5α-DHNET, which would enable its quantification in biological samples and its localization in tissues through techniques like immunohistochemistry. These pharmacological tools would be instrumental in dissecting the specific roles of this metabolite in complex biological systems. nih.gov

Exploration of Intracrine Modulatory Systems in Diverse Tissues

The concept of intracrinology, where a hormone is synthesized and exerts its action within the same cell or tissue, is highly relevant to 5α-DHNET. mdpi.comcore.ac.uk The parent compound, norethindrone, can be taken up by peripheral tissues from circulation and converted locally into 5α-DHNET by the enzyme 5α-reductase. This local production allows for tissue-specific modulation of hormonal responses.

The presence of 5α-reductase has been confirmed in various tissues, including the uterus, vagina, aorta, and in endometriotic tissue. nih.govnih.gov This suggests that the local conversion of norethindrone to 5α-DHNET could play a significant role in the physiology and pathophysiology of these tissues. For example, the intracrine production of 5α-DHNET within endometrial tissue could be a key factor in endometrial remodeling and decidualization. nih.govresearchgate.net Future research should aim to quantify the extent of this local conversion in different tissues and explore its physiological consequences. Investigating how factors like age or disease state affect the expression and activity of 5α-reductase in these tissues could provide new insights into hormone-related conditions.

Mechanistic Studies on Unique Biological Effects (e.g., Oocyte Damage)

The influence of progestins on ovarian function and oocyte health is an area of active research with some conflicting findings. Progesterone itself plays a role in oocyte maturation, and synthetic progestins like norethindrone are known to affect ovarian function, primarily by suppressing gonadotropin secretion. researchgate.netnih.govnih.gov However, the direct effects of norethindrone metabolites, such as 5α-DHNET, on the oocyte and surrounding granulosa cells are entirely unexplored.

Given that progestins can impact embryo development, it is crucial to investigate the specific effects of 5α-DHNET. mdpi.com Future mechanistic studies should focus on whether 5α-DHNET has any direct impact on oocyte meiosis, genetic integrity, or developmental competence. High concentrations of certain progestins have been shown to be potentially detrimental to embryos in animal models. mdpi.com Therefore, a critical and unexplored avenue of research is to determine if 5α-DHNET, at physiological or pharmacological concentrations, could cause or contribute to oocyte damage or impair subsequent embryo development. Studies using in vitro maturation systems for oocytes and granulosa cell cultures could elucidate the molecular pathways affected by 5α-DHNET, including those related to oxidative stress and DNA damage repair. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers ensure the structural identification of 5alpha-Dihydronorethindrone in novel synthesis pathways?

  • Methodological Guidance : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel compounds, provide full spectral data (e.g., 1^1H/13^{13}C NMR, IR) and compare with literature values for known analogs. Purity should be confirmed via HPLC (>95%) .
  • Experimental Design : Document synthesis protocols in detail, including reaction conditions (temperature, solvent, catalysts) and purification steps. Cross-validate results with independent replicates .

Q. What analytical techniques are most effective for distinguishing this compound from its stereoisomers or metabolites?

  • Methodological Guidance : Employ chiral chromatography (e.g., Chiralpak columns) or capillary electrophoresis for stereochemical resolution. Pair with tandem mass spectrometry (LC-MS/MS) to differentiate metabolites based on fragmentation patterns .
  • Validation : Use isotopic labeling or synthetic standards to confirm retention times and spectral profiles .

Q. How should researchers address gaps in existing literature on the pharmacokinetic properties of this compound?

  • Systematic Review : Conduct a meta-analysis of preclinical studies, prioritizing peer-reviewed journals indexed in PubMed/Scopus. Identify inconsistencies in parameters like bioavailability or half-life .
  • Hypothesis Testing : Design comparative studies using standardized dosing regimens across multiple model systems (e.g., rodent vs. non-rodent) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s stability under varying physiological conditions?

  • Methodological Guidance : Simulate physiological pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals .
  • Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and metabolic pathways .

Q. How can contradictory findings in this compound’s pharmacological activity be resolved?

  • Methodological Guidance : Perform dose-response assays across cell lines or animal models to establish potency thresholds. Use receptor-binding assays (e.g., radioligand displacement) to clarify target specificity .
  • Statistical Approaches : Apply multivariate analysis to account for covariates like age, sex, or genetic variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Guidance : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. Validate findings using CRISPR/Cas9 knockouts or pharmacological inhibitors .
  • Computational Modeling : Use molecular dynamics simulations to predict interactions with nuclear receptors (e.g., progesterone receptor) .

Q. How should researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound?

  • Methodological Guidance : Use physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like tissue partitioning coefficients and clearance rates from hepatocyte assays .
  • Ethical Considerations : Adhere to institutional guidelines for animal use (3Rs principle: Replacement, Reduction, Refinement) .

Q. What are best practices for visualizing and reporting complex datasets, such as dose-dependent cytotoxicity or receptor activation?

  • Methodological Guidance : Use heatmaps for high-throughput screening data or 3D surface plots for dose-response relationships. Ensure figures comply with journal standards (e.g., ≥300 dpi resolution, axis labels in sans-serif fonts) .
  • Reproducibility : Share raw data in repositories like Zenodo or Figshare, accompanied by metadata describing experimental conditions .

Methodological Resources

  • Data Collection : For pharmacokinetic studies, follow the "Materials and Methods" framework in , emphasizing blinding and randomization .
  • Ethics Compliance : Document participant selection criteria and informed consent procedures when applicable (see for human subject protocols) .
  • Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews, adhering to PRISMA guidelines for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.